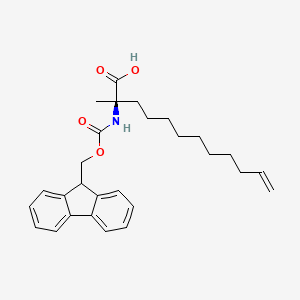

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of solid-phase synthesis techniques is common in industrial settings to facilitate the efficient production of peptides.

Analyse Des Réactions Chimiques

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can replace the Fmoc group with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium azide or hydrazine can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction produces alcohols.

Applications De Recherche Scientifique

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid is widely used in scientific research, particularly in the fields of:

Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

Biology: The compound is used in the study of protein structure and function.

Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.

Industry: The compound is used in the production of various biochemical reagents and materials.

Mécanisme D'action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule. This selective protection and deprotection mechanism is crucial in peptide synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoic acid

- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid

Uniqueness

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid is unique due to its specific structure, which includes a long aliphatic chain and a terminal double bond. This structure provides distinct chemical properties and reactivity compared to other similar compounds, making it particularly useful in specialized peptide synthesis applications.

Activité Biologique

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid, commonly referred to as Fmoc-amino acid derivatives, represents a significant class of compounds in medicinal chemistry and peptide synthesis. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used as a protecting group in peptide synthesis. The structural formula can be represented as follows:

This compound has a molecular weight of approximately 379.45 g/mol and includes several functional groups that influence its solubility and reactivity.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Protection of the Amino Group : The Fmoc group is introduced to protect the amino functionality during subsequent reactions.

- Formation of the Dodecenoic Acid Backbone : This involves coupling reactions that build the aliphatic chain.

- Deprotection : The Fmoc group can be removed under mild basic conditions to reveal the free amino group for further reactions.

The biological activity of this compound is primarily attributed to its role in peptide synthesis. The Fmoc group facilitates selective reactions by protecting the amino group, thus preventing unwanted side reactions. Upon deprotection, the amino group becomes available for peptide bond formation, influencing various biological pathways.

Therapeutic Applications

Research indicates that compounds with similar structures exhibit significant biological activities, including:

- Antimicrobial Properties : Some derivatives have shown efficacy against bacterial strains, suggesting potential for antibiotic development.

- Anti-inflammatory Effects : Certain studies have reported that related compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest that these compounds may interact with cancer cell signaling pathways, leading to reduced cell proliferation.

Comparison of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Fmoc protected amino acid | Potential anti-inflammatory and antimicrobial |

| (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid | Contains bromine substituent | Exhibits anticancer properties |

| N-(9H-Fluoren-9-ylmethoxycarbonyl)glycine | Lacks additional functional groups | Less potent in biological assays |

Case Studies

- Antimicrobial Activity Study : A study published in Journal of Medicinal Chemistry evaluated several Fmoc derivatives for their antibacterial properties against Staphylococcus aureus. Results indicated that modifications to the fluorenylmethoxycarbonyl group significantly enhanced binding affinities and biological activities, with some derivatives showing MIC values below 10 µg/mL.

- Anti-inflammatory Effects : Research conducted on curcumin derivatives demonstrated that modifications similar to those found in Fmoc compounds could inhibit IL-6 production in human cell lines. The study found that specific structural features were crucial for enhancing anti-inflammatory activity.

- Anticancer Research : A recent investigation into the effects of fluorenylmethoxycarbonyl derivatives on cancer cell lines revealed that certain compounds could induce apoptosis through modulation of apoptotic pathways. This suggests potential therapeutic applications in oncology.

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyldodec-11-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35NO4/c1-3-4-5-6-7-8-9-14-19-28(2,26(30)31)29-27(32)33-20-25-23-17-12-10-15-21(23)22-16-11-13-18-24(22)25/h3,10-13,15-18,25H,1,4-9,14,19-20H2,2H3,(H,29,32)(H,30,31)/t28-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZBBPVAHAVGKJ-MUUNZHRXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CCCCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.